(1E)-1-[3-(chloromethyl)-2,4,6-trimethylbenzylidene]-2-(2,4-dinitrophenyl)hydrazine
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Overview
Description
(1E)-1-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}-2-(2,4-DINITROPHENYL)HYDRAZINE is a complex organic compound characterized by its unique structure, which includes chloromethyl, trimethylphenyl, and dinitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves multiple steps. One common method includes the reaction of 3-(chloromethyl)-2,4,6-trimethylbenzaldehyde with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}-2-(2,4-DINITROPHENYL)HYDRAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1E)-1-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}-2-(2,4-DINITROPHENYL)HYDRAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-1-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}-2-(2,4-DINITROPHENYL)HYDRAZINE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the presence of nitro groups may contribute to its redox activity, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(1E)-1-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}-2-(2,4-DINITROPHENYL)HYDRAZINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloromethyl and dinitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
Properties
Molecular Formula |
C17H17ClN4O4 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[(E)-[3-(chloromethyl)-2,4,6-trimethylphenyl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H17ClN4O4/c1-10-6-11(2)15(12(3)14(10)8-18)9-19-20-16-5-4-13(21(23)24)7-17(16)22(25)26/h4-7,9,20H,8H2,1-3H3/b19-9+ |
InChI Key |
COAPGDMKIQZFLA-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1CCl)C)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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